O-Allyl-L-tyrosine methyl ester hydrochloride molecular structure
O-Allyl-L-tyrosine methyl ester hydrochloride molecular structure
An In-depth Technical Guide to O-Allyl-L-tyrosine Methyl Ester Hydrochloride
Executive Summary
O-Allyl-L-tyrosine methyl ester hydrochloride is a synthetically versatile amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and materials science. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic pathway, and its strategic applications. The unique incorporation of a palladium-labile O-allyl protecting group, orthogonal to standard Fmoc and Boc methodologies, renders this compound an invaluable tool for the construction of complex peptides and as a precursor for novel therapeutics, particularly those targeting neurological pathways.[1] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this important building block.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of O-Allyl-L-tyrosine methyl ester hydrochloride is fundamental to its effective application.
Chemical Identity
The compound is unequivocally identified by the following descriptors.
| Parameter | Value | Reference |
| IUPAC Name | methyl (2S)-2-amino-3-[4-(prop-2-enoxy)phenyl]propanoate;hydrochloride | |
| CAS Number | 138535-28-1 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₃·HCl | [1][2] |
| Molecular Weight | 271.74 g/mol | [1] |
| Synonyms | L-Tyr(All)-OMe·HCl, H-Tyr(All)-OMe·HCl | [1] |
Structural Elucidation
The molecular structure comprises four key features: an L-tyrosine backbone, a methyl ester protecting the carboxyl group, an allyl ether linkage at the phenolic hydroxyl group, and a hydrochloride salt of the primary amine, which enhances stability and solubility in polar solvents.
Caption: 2D structure of O-Allyl-L-tyrosine methyl ester hydrochloride.
Spectroscopic Signature
As of the date of this publication, experimental ¹H and ¹³C NMR spectra for this specific compound are not widely available in public repositories. However, based on the known chemical shifts of its constituent functional groups, a predicted spectral signature can be reliably constructed. This serves as a benchmark for researchers to validate their synthetic products.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| -COOCH₃ | ~3.7 | ~52 | Typical for methyl esters of amino acids. |
| Cα-H | ~4.1 | ~55 | Alpha-proton of an amino acid ester. |
| Cβ-H₂ | ~3.1 | ~37 | Methylene protons adjacent to the aromatic ring. |
| Aromatic (Cδ-H) | ~7.1 | ~130 | Protons ortho to the O-allyl group. |
| Aromatic (Cε-H) | ~6.9 | ~115 | Protons meta to the O-allyl group. |
| -O-CH₂- (Allyl) | ~4.5 | ~69 | Methylene protons adjacent to the ether oxygen. |
| -CH= (Allyl) | ~6.0 | ~133 | Vinylic proton of the allyl group. |
| =CH₂ (Allyl) | ~5.3, ~5.4 | ~118 | Terminal vinylic protons of the allyl group. |
| C=O (Ester) | - | ~171 | Carbonyl carbon of the methyl ester. |
| Aromatic (Cγ) | - | ~128 | Aromatic carbon attached to the Cβ. |
| Aromatic (Cζ) | - | ~158 | Aromatic carbon attached to the ether oxygen. |
Note: Predicted shifts are relative to TMS and may vary based on solvent (e.g., D₂O, DMSO-d₆) and pH.
Physicochemical Properties
The bulk properties of the compound are critical for handling, formulation, and experimental design.
Table 2: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 188 - 194 °C | [1][2] |
| Purity | ≥98% | [2] |
| Optical Rotation | [α]²⁰/D = +11.0 to +12.5° (c=1 in MeOH) | [1] |
| Storage | 0 - 8 °C, desiccated |[1][2] |
Synthesis and Characterization
The synthesis of O-Allyl-L-tyrosine methyl ester hydrochloride is a multi-step process that requires careful control of protecting group chemistry to ensure high yield and purity.
Synthetic Strategy: The Logic of Protection
A robust synthesis hinges on a logical sequence of protection and functionalization. Direct allylation of L-tyrosine methyl ester would result in competitive N-allylation. Therefore, the primary amine must be temporarily protected. A common and effective strategy involves using the Boc (tert-butyloxycarbonyl) group, which is stable to the basic conditions required for O-allylation but is easily removed with mild acid.
Caption: Proposed synthetic workflow for O-Allyl-L-tyrosine methyl ester hydrochloride.
Experimental Protocol: A Representative Synthesis
This protocol describes a reliable method starting from commercially available L-tyrosine.
Step 1: N-Protection of L-Tyrosine
-
Suspend L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solution is clear.
-
Cool the reaction to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the mixture to pH 2-3 with cold 1M HCl.
-
Extract the product (Boc-L-Tyrosine) with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: O-Allylation of Boc-L-Tyrosine
-
Dissolve Boc-L-Tyrosine (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 2.5 eq) and stir the suspension.
-
Add allyl bromide (1.2 eq) dropwise.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-L-Tyr(All)-OH.
Step 3: Methyl Esterification
-
Dissolve Boc-L-Tyr(All)-OH (1.0 eq) in anhydrous methanol (MeOH).
-
Cool the solution to 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Remove the solvent under reduced pressure to yield crude Boc-L-Tyr(All)-OMe.
Step 4: N-Deprotection and Salt Formation
-
Dissolve the crude Boc-L-Tyr(All)-OMe in a minimal amount of ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours.
-
The product will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, O-Allyl-L-tyrosine methyl ester hydrochloride.
Purification and Characterization Workflow
Final product integrity is confirmed through a standard characterization cascade.
Caption: Post-synthesis purification and characterization workflow.
Applications in Research and Development
The unique structure of this compound makes it a powerful tool in several advanced research areas.
Keystone Role in Advanced Peptide Synthesis
The primary application lies in Solid-Phase Peptide Synthesis (SPPS), where the O-allyl group serves as an orthogonal protecting group.[5] In the widely used Fmoc-SPPS strategy, the Nα-Fmoc group is removed with a base (piperidine) and final cleavage from the resin occurs with a strong acid (TFA). The O-allyl group is stable to both of these conditions.[6] It can be selectively removed under mild, neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane.[7][8]
This orthogonality is critically important for:
-
On-Resin Side-Chain Modification: The phenolic hydroxyl can be selectively deprotected while the peptide remains attached to the resin, allowing for precise modifications such as phosphorylation, glycosylation, or attachment of fluorescent labels.
-
Synthesis of Cyclic Peptides: Selective deprotection of the allyl group on tyrosine and an acid-labile group (e.g., on aspartic acid) allows for on-resin head-to-side-chain or side-chain-to-side-chain cyclization, a key strategy for improving peptide stability and bioactivity.[6][8]
Caption: Orthogonality of the O-allyl protecting group in Fmoc-SPPS.
Building Block for Drug Discovery
As a derivative of L-tyrosine, a precursor to neurotransmitters like dopamine and norepinephrine, this compound is an attractive starting material for the synthesis of novel therapeutics.[1][9] The allyl group not only serves as a protecting group but can also be a reactive handle for further chemical modifications, such as metathesis or addition reactions, to build molecular complexity and explore new chemical space for drug candidates targeting neurological and metabolic diseases.[1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for O-Allyl-L-tyrosine methyl ester hydrochloride is not universally available, a reliable safety profile can be inferred from related compounds such as L-Tyrosine methyl ester hydrochloride.
-
Hazard Identification: May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous chemical.[1]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0 and 8 °C to ensure long-term stability.[1][2]
References
-
J&K Scientific LLC. O-Allyl-D-tyrosine methyl ester hydrochloride | 367517-26-8. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22950708, O-Allyl-L-Tyrosine HCl. Available at: [Link]
- Google Patents. EP0518295A2 - Allyl side chain protection in peptide synthesis.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Journal of Organic Chemistry. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Available at: [Link]
-
Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Available at: [Link]
- Google Patents. CN112920086A - Preparation method of L-tyrosine derivative.
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ResearchGate. 13 C NMR spectrum of L-tyrosine hydrochloride. Available at: [Link]
-
PrepChem.com. Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. Available at: [Link]
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